N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide
Description
Properties
CAS No. |
374768-83-9 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)7-2-8-5-4(6)9-12-10-5/h2H,1H3,(H2,6,9)(H,7,8,10,11) |
InChI Key |
OHGUUPHQHUUBSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C(C1=NON=C1N)N |
Canonical SMILES |
CC(=O)NC=NC1=NON=C1N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at temperatures ranging from 0 to 5°C .
Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . This method is preferred for its higher yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the original compound, while reduction can lead to the formation of reduced amine derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide has several notable applications:
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various reactions and modifications.
Biology
Research indicates that this compound exhibits potential antimicrobial properties . Studies have shown its effectiveness against various bacterial strains:
- Case Study: A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.
Medicine
This compound is being explored for its potential in drug development:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Industry
The compound is also utilized in producing advanced materials:
- Polymers and Explosives: Its chemical structure allows it to be incorporated into materials requiring specific thermal or explosive properties.
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Versatile reactions observed |
| Biology | Antimicrobial properties | Effective against multiple bacterial strains |
| Medicine | Potential drug candidate | Significant anticancer activity in cell lines |
| Industry | Material production | Used in polymers and explosives |
Mechanism of Action
The mechanism of action of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be compared with other similar compounds such as:
3-amino-4-azido-1,2,5-oxadiazole: Known for its use in energetic materials.
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different functional groups.
Biological Activity
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-amino-1,2,5-oxadiazole demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Acetamide Derivative | E. coli | 32 µg/mL |
| N-Acetamide Derivative | S. aureus | 16 µg/mL |
| N-Acetamide Derivative | P. aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor properties of this compound have been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through apoptosis induction.
Case Study:
In a study involving human colorectal cancer cells (HT29), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 1.98 ± 1.22 µg/mL), suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction: It may interact with specific receptors that mediate cellular responses.
- DNA Interaction: Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the oxadiazole ring can significantly affect the potency and selectivity of the compound. For example, substituents at specific positions on the oxadiazole ring enhance its biological efficacy against targeted pathogens or cancer cells .
Q & A
Q. What are the established synthetic routes for N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide, and what analytical methods validate its purity?
The compound is synthesized via Schiff base condensation, where a primary amine reacts with a carbonyl group under reflux conditions. For example, analogous syntheses involve refluxing aldehydes with acetamide derivatives in ethanol or THF . Key validation steps include:
- NMR spectroscopy : To confirm the Z-configuration of the imine bond and substitution pattern on the oxadiazole ring.
- Mass spectrometry (FAB-MS) : To verify molecular weight (e.g., [M+1]+ peaks as in ).
- Elemental analysis : For C, H, N, O content (e.g., calculated vs. found values, as in ).
- HPLC : To assess purity (>95%) using reverse-phase columns and acetonitrile/water gradients .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Accelerated degradation tests : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring of degradation products .
- Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?
- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization between Z/E configurations of the imine bond.
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with oxadiazole-binding pockets) .
- Solvent effect simulations : Use COSMO-RS to select optimal solvents for crystallization or reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Example scenario: Discrepancies in NMR peak splitting due to dynamic rotational isomerism.
- Variable-temperature NMR : Cool samples to –40°C to slow bond rotation and simplify splitting patterns.
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for the oxadiazole and acetamide moieties .
- X-ray crystallography : Resolve absolute configuration (e.g., Z-geometry confirmed via crystal structure) .
Q. How are reaction yields improved in large-scale syntheses?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate imine formation.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W microwave irradiation) .
- Workflow table :
| Parameter | Optimization Strategy | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Switch from ethanol to THF | 15% | |
| Catalyst | Add 5 mol% ZnCl₂ | 22% | |
| Temperature | Microwave heating (100°C) | 30% |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity vs. computational predictions?
- Reproducibility checks : Validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Synchrotron-based techniques : Resolve crystal structures of compound-target complexes to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
